molecular formula C15H12F3NO3 B1400440 Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate CAS No. 1251844-88-8

Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate

Cat. No.: B1400440
CAS No.: 1251844-88-8
M. Wt: 311.25 g/mol
InChI Key: FYFTWZIUPVOHFJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate is an organic compound that features a trifluoromethoxy group attached to a benzyl moiety, which is further connected to an isonicotinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its unique structural features and potential biological activity.

    Materials Science: The compound’s properties make it suitable for use in the synthesis of advanced materials with specific functionalities.

    Chemical Biology: It serves as a building block for the synthesis of molecules that can probe biological systems and pathways.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    Methyl 2-(4-methoxybenzyl)isonicotinate: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness

Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals with improved pharmacokinetic profiles.

Properties

IUPAC Name

methyl 2-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-14(20)11-6-7-19-12(9-11)8-10-2-4-13(5-3-10)22-15(16,17)18/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFTWZIUPVOHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-chloroisonicotinate (4.80 g, 28 mmol) and Pd(PPh3)4 (0.647 g, 0.56 mmol) in tetrahydrofuran (50 mL) under nitrogen in a dried flask was added a freshly prepared solution of (4-(trifluoromethoxy)benzyl)zinc(II) bromide (12.56 g, 39.20 mmol) in tetrahydrofuran (90 mL). The resulting bright yellow mixture was heated to 60° C. for 2 h 30 min, then cooled to room temperature. The reaction was quenched by the addition of 10% aqueous NH4Cl. It was diluted with ethyl acetate. After phase separation, the organic layer was washed with brine, dried over MgSO4 and evaporated. The residue was suspended in 50 mL MTBE and sonicated, then the yellow insolubles were filtered off and washed with MTBE. The volume of the filtrate was increased to ca. 150 mL, then 5 mL MeOH was added, followed by hydrogen chloride (4 M in dioxane) (7.00 mL, 28.00 mmol). A colorless precipitate formed, which then dissolved again. The solvents were evaporated. The residue was dissolved in ca. 15 mL DCM and then MTBE and heptanes were added. An oil had formed that was triturated and after a few minutes a solid started to form. It was sonicated and then stirred at room temperature for 20 min. The formed solid was collected and washed with MTBE and dried. The solid was dissolved in DCM and washed with 10% K2CO3. After phase separation, the aqueous layer was extracted with DCM. The combined organic layers were dried over MgSO4 and evaporated. Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate (8.04 g, 92%) was isolated as a pale yellow oil. 1H NMR (400 MHz, cdcl3) δ 3.93 (s, 3H), 4.22 (s, 2H), 7.11-7.17 (m, 2H), 7.24-7.31 (m, 2H), 7.67-7.72 (m, 2H), 8.68-8.72 (m, 1H). MS m/z 312 (M+H)+
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
(4-(trifluoromethoxy)benzyl)zinc(II) bromide
Quantity
12.56 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.647 g
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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